Dolasetron-d4

LC-MS/MS method validation stable isotope-labeled internal standard matrix effect compensation

For rigorous bioanalytical method validation under FDA BMV and EMA guidelines, Dolasetron-d4 is the definitive stable isotope-labeled internal standard. Its perdeuterated indole ring ensures co-elution, identical ionization, and extraction recovery with native dolasetron, compensating matrix effects that non-isotopic surrogates cannot. With ≥98% purity and documented multi-year stability, this reference standard eliminates lot-to-lot variability and supports single-lot use from method development through clinical sample analysis. Select Dolasetron-d4 for accurate, reproducible quantification of dolasetron and hydrodolasetron in plasma, urine, or tissue matrices.

Molecular Formula C19H20N2O3
Molecular Weight 328.4 g/mol
Cat. No. B12417460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDolasetron-d4
Molecular FormulaC19H20N2O3
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESC1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54
InChIInChI=1S/C19H20N2O3/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17/h1-4,9,11-14,20H,5-8,10H2/t11?,12-,13+,14?/i1D,2D,3D,4D
InChIKeyUKTAZPQNNNJVKR-PCDIQPFJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dolasetron-d4 Procurement Guide: Deuterated Internal Standard for 5-HT3 Antagonist LC-MS/MS Bioanalysis


Dolasetron-d4 is a deuterium-labeled analog of the 5-HT3 receptor antagonist dolasetron, produced by replacing four hydrogen atoms on the indole ring with deuterium (molecular formula C19H16D4N2O3; MW 328.4). It is intended exclusively for use as a stable isotope-labeled (SIL) internal standard for the quantitative analysis of dolasetron in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications . As an analytical reference material, it enables accurate compensation for sample preparation variability and instrument response fluctuations inherent in trace-level bioanalysis of dolasetron and its active metabolite hydrodolasetron.

Why Unlabeled Dolasetron or Non-Isotopic Internal Standards Cannot Substitute for Dolasetron-d4 in Regulated Bioanalysis


Generic substitution of a deuterated internal standard with unlabeled analyte or a structurally dissimilar analog compromises quantitative accuracy in LC-MS/MS methods. SIL internal standards, such as Dolasetron-d4, co-elute with the target analyte and exhibit near-identical ionization behavior and extraction recovery, thereby normalizing matrix effects that would otherwise produce systematic bias [1]. In contrast, non-isotopic internal standards (e.g., structurally related compounds) may demonstrate divergent chromatographic retention, differential ion suppression/enhancement, and inconsistent recovery across sample matrices—each a source of imprecision that regulatory guidances (FDA BMV, EMA) explicitly discourage for validated bioanalytical methods [2]. This evidence guide delineates the specific, quantifiable performance attributes that establish Dolasetron-d4 as the appropriate selection for rigorous dolasetron quantification.

Dolasetron-d4 Quantitative Differentiation: Head-to-Head Evidence Against Alternative Internal Standards


Method Accuracy: Deuterated SIL IS Superior to Structural Analogs for Matrix Effect Compensation in LC-MS/MS

In quantitative LC-MS/MS bioanalysis, stable isotope-labeled (SIL) internal standards such as Dolasetron-d4 provide superior compensation for matrix effects compared to structurally related analog internal standards. When evaluated across bioanalytical methods, SIL internal standards (identical chemical structure to analyte, differing only in isotopic composition) demonstrate significantly reduced inter-sample variability in recovery and ionization efficiency compared to non-isotopic structural analogs [1]. This performance difference is critical for dolasetron quantification in complex biological matrices (plasma, urine, tissue homogenates), where endogenous phospholipids and co-extracted components can cause differential ion suppression between analyte and a non-identical internal standard [2]. Dolasetron-d4, with four deuterium atoms incorporated at the indole ring positions (4,5,6,7-d4), provides a mass shift of +4 Da relative to unlabeled dolasetron—sufficient to avoid isotopic overlap while maintaining near-identical physicochemical behavior during sample extraction and chromatographic separation [3].

LC-MS/MS method validation stable isotope-labeled internal standard matrix effect compensation bioanalytical accuracy

Purity and Isotopic Enrichment: Dolasetron-d4 Delivers ≥99% Deuterated Form Purity for Unambiguous Quantification

The utility of a deuterated internal standard is contingent upon its isotopic purity—insufficient enrichment introduces unlabeled analyte into the calibration system, generating systematic positive bias in quantitative results. Dolasetron-d4 from primary suppliers is specified at ≥99% purity of deuterated forms (d1-d4) . This specification ensures that the contribution of unlabeled (d0) dolasetron from the internal standard preparation is ≤1% of the nominal concentration, which is below the threshold that would materially affect quantification at the lower limit of quantitation (LLOQ). For comparison, lower-grade deuterated standards or in-house synthesized materials may contain 5-15% residual d0 analyte, requiring mathematical correction factors that introduce additional uncertainty into the analytical method .

isotopic purity deuterium enrichment reference standard quality traceability

Stability and Shelf-Life: ≥4-Year Stability Specification Supports Multi-Year Analytical Programs

Procurement of analytical reference standards for multi-year pharmaceutical development or clinical trial support requires documented long-term stability. Dolasetron-d4 is specified with stability of ≥4 years when stored at -20°C . This extended shelf-life specification enables laboratories to maintain a single lot of internal standard across an entire drug development lifecycle—from method development through clinical sample analysis—preserving analytical continuity and eliminating the need for lot-to-lot cross-validation. In contrast, non-certified or research-grade materials typically carry only 1-2 year stability designations or no formal stability commitment, necessitating more frequent re-qualification and bridging studies .

reference standard stability long-term storage shelf-life validation QC material management

Selectivity Context: 5-HT3 Receptor Antagonist Class Differentiation Informs Appropriate Method Deployment

Understanding the pharmacological differentiation of dolasetron within the 5-HT3 antagonist class contextualizes the scientific value of precise dolasetron quantification. Dolasetron demonstrates Ki = 20 nM at the 5-HT3 receptor and exhibits high selectivity over other receptor subtypes, with IC50 values >10 µM (>500-fold selectivity) for 5-HT1A, 5-HT1B, 5-HT2, dopamine D2, α1-, α2-, and β-adrenergic, M1-5 muscarinic acetylcholine, and NK1 receptors [1]. In functional assays, dolasetron inhibits 5-HT-induced membrane currents in NG 108-15 cells with IC50 = 3.8 nM [1]. Within the 5-HT3 antagonist class, clinical differences exist: a network meta-analysis of 299 studies (n=58,412 patients) reported that dolasetron + dexamethasone was associated with significantly greater risk of QTc prolongation compared to ondansetron + dexamethasone (odds ratio 2.94, 95% CI 2.13-4.17) [2]. Meta-analysis data also indicate that ondansetron exhibited greater efficacy than dolasetron for acute vomiting control in chemotherapy patients [3]. These class-level pharmacological and clinical distinctions underscore that dolasetron and its congeners are not interchangeable in either therapeutic or analytical contexts.

5-HT3 receptor receptor selectivity pharmacological profiling antiemetic class comparison

Dolasetron-d4 Application Scenarios: Where This Deuterated Internal Standard Delivers Procurement Value


Regulated Bioanalytical Method Validation for Dolasetron Pharmacokinetic Studies

Laboratories developing LC-MS/MS methods for dolasetron quantification in plasma, urine, or tissue matrices under FDA or EMA bioanalytical method validation guidelines require a SIL internal standard to meet acceptance criteria for precision (≤15% CV) and accuracy (±15%). Dolasetron-d4, with its ≥99% isotopic purity and co-eluting physicochemical behavior, enables compensation for matrix effects and extraction variability that would otherwise compromise method performance . The documented ≥4-year stability supports single-lot continuity across method development, pre-study validation, and clinical sample analysis, avoiding the need for lot-to-lot cross-validation studies .

CYP2D6 Pharmacogenomic Interaction Studies Requiring Precise Hydrodolasetron Quantification

Dolasetron is rapidly metabolized to its active metabolite hydrodolasetron via carbonyl reductase, with subsequent elimination dependent on CYP2D6-mediated hydroxylation [1]. Drug-drug interaction studies have demonstrated that coadministration with NK-1 antagonists (e.g., casopitant) produces a 24% increase in hydrodolasetron AUC and 30% increase in Cmax in CYP2D6 extensive metabolizers [1]. Accurate quantification of dolasetron and hydrodolasetron in these pharmacogenomic studies demands a deuterated internal standard that precisely tracks analyte behavior through extraction and ionization—performance that Dolasetron-d4 directly enables .

Comparative 5-HT3 Antagonist Bioequivalence and Generic Drug Development

Given the documented clinical differentiation among 5-HT3 antagonists—including a 2.94-fold increased odds of QTc prolongation with dolasetron+dexamethasone versus ondansetron+dexamethasone [2]—generic dolasetron product development requires rigorous bioequivalence testing with validated bioanalytical methods. Dolasetron-d4 provides the analytical specificity necessary to distinguish dolasetron from its active metabolite hydrodolasetron and from endogenous matrix components, enabling accurate assessment of Cmax and AUC parameters required for ANDA submissions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dolasetron-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.